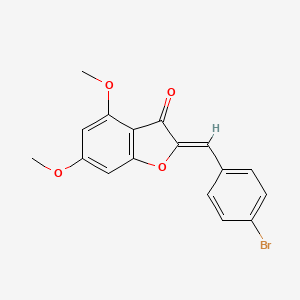
(Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family.
Preparation Methods
The synthesis of (Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one typically involves the condensation of 4-bromobenzaldehyde with 4,6-dimethoxybenzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
(Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(Z)-2-(4-Bromobenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one can be compared with other benzofuran derivatives such as:
4-Bromobenzylidene-4’-pentyloxyaniline: This compound has similar structural features but different biological activities and applications.
Benzothiophene derivatives: These compounds share a similar core structure but contain sulfur instead of oxygen, leading to different chemical and biological properties.
Macrocyclic benzofuran compounds: These compounds have larger ring structures and have shown potential as therapeutic agents for diseases like hepatitis C.
Properties
Molecular Formula |
C17H13BrO4 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H13BrO4/c1-20-12-8-13(21-2)16-14(9-12)22-15(17(16)19)7-10-3-5-11(18)6-4-10/h3-9H,1-2H3/b15-7- |
InChI Key |
SGMAAWPXBXZZQJ-CHHVJCJISA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


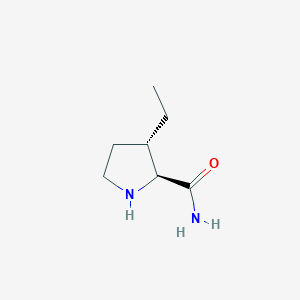
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
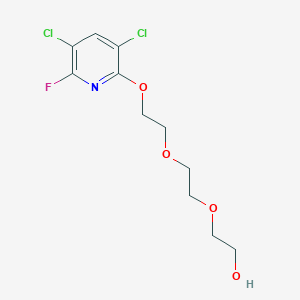
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
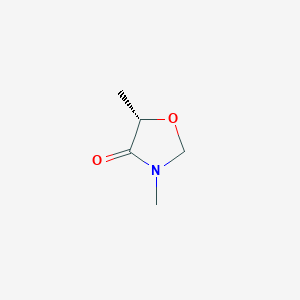

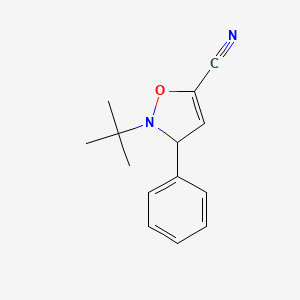
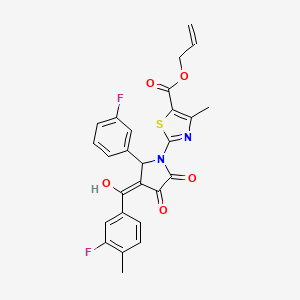


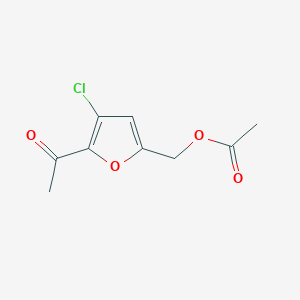
![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

